molecular formula C15H11NO2S B14627851 1-(Benzylsulfanyl)-1H-indole-2,3-dione CAS No. 53888-04-3

1-(Benzylsulfanyl)-1H-indole-2,3-dione

Cat. No.: B14627851
CAS No.: 53888-04-3
M. Wt: 269.3 g/mol
InChI Key: KXZPKEBUOKIQIT-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzylsulfanyl group attached to the indole core, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfanyl)-1H-indole-2,3-dione typically involves the introduction of the benzylsulfanyl group to the indole core. One common method is the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to the indole ring. This can be achieved by reacting indole-2,3-dione with benzylthiol in the presence of a base such as potassium carbonate in an organic solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfanyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The indole core can be reduced under specific conditions to form dihydroindole derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzylsulfanyl)-1H-indole-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The indole core can also interact with various biological pathways, influencing cellular processes such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzylsulfanyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole core, which can influence its reactivity and biological activity

Properties

CAS No.

53888-04-3

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

1-benzylsulfanylindole-2,3-dione

InChI

InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)16(15(14)18)19-10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

KXZPKEBUOKIQIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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